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molecular formula C10H10N2O B8801385 Phenaceturonitrile CAS No. 5467-51-6

Phenaceturonitrile

Cat. No. B8801385
M. Wt: 174.20 g/mol
InChI Key: VTGAHHSISUODFE-UHFFFAOYSA-N
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Patent
US04785019

Procedure details

To aminoacetonitrile hydrochloride and 40 g (0.4 moles) triethylamine in 300 ml chloroform which was then cooled in an ice bath, the acid chloride from step (a) in 50 ml chloroform was dropped in over 60 minutes. The reaction mixture was washed three times with 200 ml water, dried over magnesium sulfate and stripped to give an oil. The oil was rubbed with 50 ml hexane and immediately solidified to give 30.4 g of beige solids, melting point 87° C. to 91° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][C:4]#[N:5].C(N(CC)CC)C.[C:13]1([CH2:19][C:20](Cl)=[O:21])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.CCCCCC>C(Cl)(Cl)Cl>[C:4]([CH2:3][NH:2][C:20](=[O:21])[CH2:19][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)#[N:5] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NCC#N
Name
Quantity
40 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture was washed three times with 200 ml water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
to give an oil

Outcomes

Product
Name
Type
product
Smiles
C(#N)CNC(CC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 30.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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